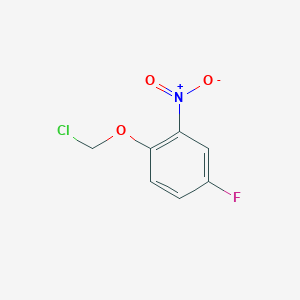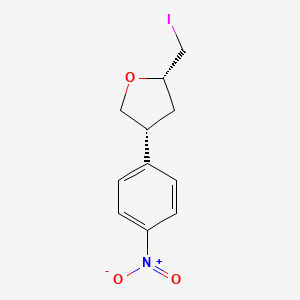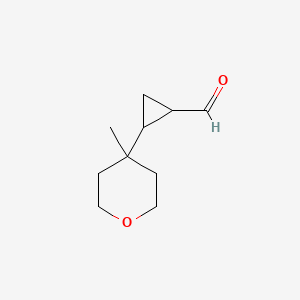
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂. It is characterized by a cyclopropane ring attached to a carbaldehyde group and a 4-methyloxan-4-yl substituent. This compound is primarily used in scientific research and chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the carbaldehyde group. One common method is the cyclopropanation of an appropriate alkene using a reagent like diazomethane or a transition metal catalyst. The resulting cyclopropane intermediate is then subjected to formylation to introduce the carbaldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or halides under basic or acidic conditions
Major Products Formed
Oxidation: 2-(4-Methyloxan-4-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(4-Methyloxan-4-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
科学研究应用
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: As a probe or intermediate in the study of biochemical pathways and enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: As an intermediate in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the 4-methyloxan-4-yl substituent, making it less sterically hindered and potentially more reactive.
2-(4-Methyloxan-4-yl)cyclopropane-1-methanol: The alcohol analog of the compound, which may have different reactivity and applications.
Cyclopropane-1-carboxylic acid: The oxidized form of the compound, which has different chemical properties and reactivity.
Uniqueness
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the 4-methyloxan-4-yl substituent. This combination imparts specific steric and electronic properties, making it a valuable intermediate in organic synthesis and a useful probe in scientific research.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-(4-methyloxan-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-10(2-4-12-5-3-10)9-6-8(9)7-11/h7-9H,2-6H2,1H3 |
InChI 键 |
YISVTMMGQWEARN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCOCC1)C2CC2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
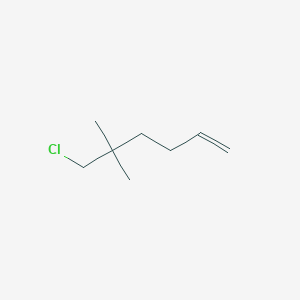
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
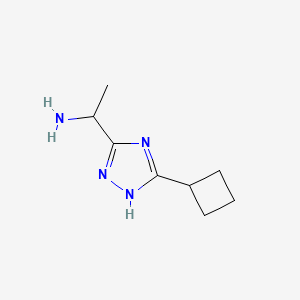
amine](/img/structure/B13195877.png)
